Dichlorobutene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dichlorobutene is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Production of Tetrachlorobutane

Dichlorobutene serves as a precursor in the chlorination process to produce meso-1,2,3,4-tetrachlorobutane. This compound is significant for synthesizing 2,3-dichloro-1,3-butadiene, which can undergo homopolymerization or copolymerization to yield valuable materials such as synthetic rubbers. The chlorination process typically involves the reaction of trans-1,4-dichloro-2-butene with chlorine under controlled conditions to maximize yield and minimize by-products .

| Process | Yield | Conditions |

|---|---|---|

| Chlorination of trans-Dichlorobutene | ~97.5% conversion | 70-75°C, with free-radical inhibitors |

1.2 Synthesis of Polymers

The derivatives of this compound are utilized in the synthesis of polymers that exhibit enhanced mechanical properties. For instance, the incorporation of dichlorobutane into polymer matrices has been shown to improve tensile strength and interfacial shear strength in composites .

Material Science Applications

2.1 Surface Modification of Fibers

Recent studies have demonstrated that dichlorobutane can modify the surface properties of aramid fibers. The treatment with dichlorobutane leads to increased surface roughness and energy, enhancing the mechanical properties of the fibers significantly. This is achieved through a grafting process that improves the fiber's compatibility with epoxy resins .

| Modification Technique | Outcome | Measurement Method |

|---|---|---|

| Grafting with 1,4-Dichlorobutane | Increased tensile strength by 24.3% | SEM and XRD analysis |

Environmental Studies

3.1 Soil Degradation and Toxicity Assessment

This compound's environmental impact has been studied extensively. Hydrolysis studies indicate a half-life of approximately 3 hours at 25°C, suggesting rapid degradation in soil environments . Additionally, toxicity assessments have shown that repeated exposure to this compound can lead to significant organ weight changes in animal models, particularly affecting the liver and kidneys .

| Environmental Parameter | Value | Study Reference |

|---|---|---|

| Hydrolysis Half-Life | ~3 hours | |

| NOAEL for Repeated Dose Toxicity | 300 mg/kg/day |

Toxicological Insights

This compound exhibits moderate toxicity levels; for instance, the LD50 value for oral exposure in rats is reported at approximately 3420 mg/kg . Long-term inhalation studies have indicated potential carcinogenic effects associated with certain isomers of this compound . These findings underscore the importance of handling this compound with caution in industrial applications.

Análisis De Reacciones Químicas

Dehydrohalogenation and Chloroprene Production

3,4-DCB undergoes HCl elimination to form chloroprene (2-chloro-1,3-butadiene), a critical monomer for synthetic rubber. The reaction proceeds under basic conditions at elevated temperatures:

CH2=CH−CHCl−CH2ClΔ,baseCH2=CH−CCl=CH2+2HCl

Key industrial conditions :

-

Temperature: 100–150°C

-

Catalysts: Quaternary ammonium salts or metal oxides

Elimination Pathways in Basic Media

Reactions with strong bases like sodium amide (NaNH2) reveal competing elimination mechanisms:

Mechanistic Competition

| Factor | Pathway I (1,3-Butadiene) | Pathway II (2-Butyne) |

|---|---|---|

| Kinetic Control | Less favored | Favored (low temp) |

| Thermodynamic Control | Favored (stability) | Less favored |

| Acidity of β-H | Lower | Higher (Cl proximity) |

Experimental data from analogous vicinal dihalides (e.g., 2,3-dibromobutane) shows alkynes dominate under kinetic conditions (liquid ammonia, −33°C) . For 3,4-DCB, steric hindrance and sp3 vs. sp2 hybridization further favor alkyne formation .

Industrial and Environmental Considerations

-

Chloroprene Production : 3,4-DCB is a key intermediate, with global demand driven by neoprene manufacturing .

-

Toxicological Profile :

Reaction conditions are optimized to minimize hazardous byproducts like 1-chloro-1,3-butadiene, which is genotoxic .

This synthesis of experimental and industrial data underscores 3,4-DCB’s dual role as a versatile synthetic intermediate and a compound requiring careful handling due to its reactive and toxic nature.

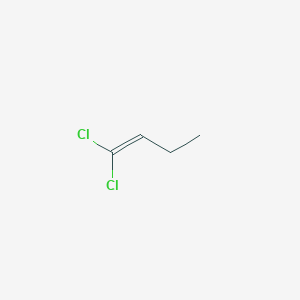

Propiedades

Número CAS |

11069-19-5 |

|---|---|

Fórmula molecular |

C4H6Cl2 |

Peso molecular |

124.99 g/mol |

Nombre IUPAC |

1,1-dichlorobut-1-ene |

InChI |

InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |

Clave InChI |

UAZUEJTXWAXSMA-UHFFFAOYSA-N |

SMILES |

CCC=C(Cl)Cl |

SMILES canónico |

CCC=C(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.